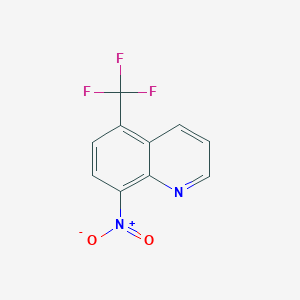
8-Nitro-5-(trifluoromethyl)quinoline
Cat. No. B8300633
Key on ui cas rn:
316-76-7
M. Wt: 242.15 g/mol
InChI Key: GCORMZQIMMLJOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09102688B2
Procedure details


In a similar fashion using route 10 general procedure 20, 2-nitro-5-(trifluoromethyl)aniline (1.0 g, 4.85 mmol), glycerol (1.4 g, 15.0 mmol) and 3-nitrobenzenesulfonic acid sodium salt (1.42 g, 6.31 mmol) gave the title compound (820 mg, 80%) which was used in the next step without purification. The structure was confirmed by 1H NMR.


Name
3-nitrobenzenesulfonic acid sodium salt
Quantity
1.42 g
Type
reactant
Reaction Step Three

Name
Yield
80%
Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:10]=[CH:9][C:8]([C:11]([F:14])([F:13])[F:12])=[CH:7][C:5]=1[NH2:6])([O-:3])=[O:2].O[CH2:16][CH:17]([CH2:19]O)O.[Na+].[N+](C1C=C(S([O-])(=O)=O)C=CC=1)([O-])=O>>[N+:1]([C:4]1[CH:10]=[CH:9][C:8]([C:11]([F:12])([F:13])[F:14])=[C:7]2[C:5]=1[N:6]=[CH:19][CH:17]=[CH:16]2)([O-:3])=[O:2] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C(N)C=C(C=C1)C(F)(F)F
|
Step Two
|
Name
|
|
|
Quantity
|
1.4 g
|
|
Type
|
reactant
|
|
Smiles
|
OCC(O)CO
|
Step Three
|
Name
|
3-nitrobenzenesulfonic acid sodium salt
|
|
Quantity
|
1.42 g
|
|
Type
|
reactant
|
|
Smiles
|
[Na+].[N+](=O)([O-])C=1C=C(C=CC1)S(=O)(=O)[O-]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C=1C=CC(=C2C=CC=NC12)C(F)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 820 mg | |
| YIELD: PERCENTYIELD | 80% | |
| YIELD: CALCULATEDPERCENTYIELD | 69.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
